molecular formula C3H5NO B1245086 O-Prop-2-ynyl-hydroxylamine CAS No. 4616-54-0

O-Prop-2-ynyl-hydroxylamine

Cat. No.: B1245086
CAS No.: 4616-54-0
M. Wt: 71.08 g/mol
InChI Key: CFLXYLWBJMISBG-UHFFFAOYSA-N
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Description

O-Prop-2-ynyl-hydroxylamine: is a chemical compound with the molecular formula C3H5NO It is an aminoxide alkyne compound, characterized by the presence of a hydroxylamine group attached to a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Prop-2-ynyl-hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-prop-2-ynyloxy-isoindole-1,3-dione with hydrazine monohydrate in dichloromethane (CH2Cl2) at room temperature for 20 hours . This method yields this compound hydrochloride as a product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: O-Prop-2-ynyl-hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted hydroxylamine derivatives.

Scientific Research Applications

O-Prop-2-ynyl-hydroxylamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which O-Prop-2-ynyl-hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating agent. The hydroxylamine group can facilitate the formation of C–N, N–N, O–N, and S–N bonds through nucleophilic attack, leading to the formation of various products. This compound can also participate in intra-molecular cyclizations without the requirement of expensive metal catalysts .

Comparison with Similar Compounds

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)
  • 2,4-Dinitrophenylhydroxylamine (DPH)

Comparison: O-Prop-2-ynyl-hydroxylamine is unique due to its prop-2-ynyl group, which imparts distinct reactivity compared to other hydroxylamine derivatives. For example, DPPH and HOSA are known for their electrophilic aminating properties, but the presence of the prop-2-ynyl group in this compound allows for additional reactivity, such as participation in cycloaddition reactions and the formation of heterocyclic compounds .

Properties

IUPAC Name

O-prop-2-ynylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c1-2-3-5-4/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLXYLWBJMISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444234
Record name O-Prop-2-ynyl-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4616-54-0
Record name O-Prop-2-ynyl-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(prop-2-yn-1-yl)hydroxylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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